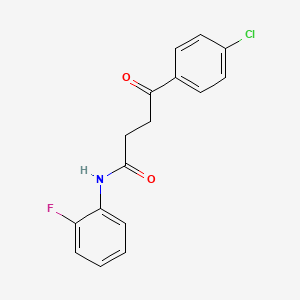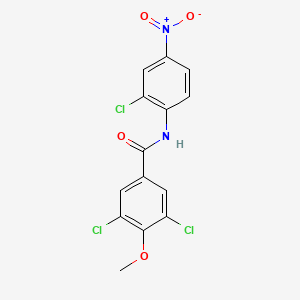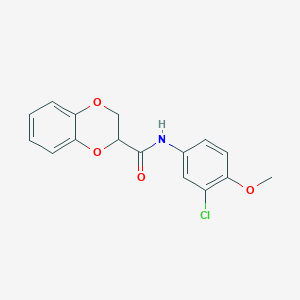
4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide, also known as CFCB, is a synthetic compound that belongs to the class of amides. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH activity leads to an increase in endocannabinoid levels, which has been associated with a range of therapeutic effects.
Mécanisme D'action
4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide exerts its effects by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to an increase in endocannabinoid levels, which can activate the cannabinoid receptors CB1 and CB2, resulting in a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. The compound has also been shown to produce anticonvulsant effects and to reduce the severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide has several advantages for use in lab experiments, including its high potency and selectivity for FAAH, as well as its ability to produce a range of therapeutic effects. However, the compound also has several limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on 4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide, including the development of more potent and selective FAAH inhibitors, the investigation of the compound's effects on other physiological systems, and the exploration of its potential use in combination with other drugs for the treatment of various disorders. Additionally, further research is needed to better understand the long-term effects of this compound use, particularly with regard to its potential for addiction and abuse.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. The compound has been shown to produce analgesic effects in animal models of acute and chronic pain, and has also been investigated for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(2-fluorophenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c17-12-7-5-11(6-8-12)15(20)9-10-16(21)19-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJSAPMQZVRWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930571.png)
![3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-ethoxybenzoic acid](/img/structure/B3930574.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B3930584.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3930605.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930617.png)
![3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol](/img/structure/B3930625.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3930639.png)
![N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3930642.png)

![3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B3930654.png)
![(8R*,9aS*)-8-hydroxy-2-(2-methoxyethyl)tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3930657.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3930676.png)